molecular formula C6H4Br2ClN B13836606 2,5-Dibromo-4-chloroaniline

2,5-Dibromo-4-chloroaniline

Cat. No.: B13836606
M. Wt: 285.36 g/mol
InChI Key: JPUGPSHMEFFYEX-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-chloroaniline: is an aromatic amine compound with the molecular formula C6H3Br2ClNH2 It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-chloroaniline can be synthesized through a multi-step process involving the bromination and chlorination of aniline derivatives. One common method involves the bromination of 4-chloroaniline using bromine in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as acetic acid at a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-chloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form azo compounds and other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted anilines.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines and other reduced forms.

Scientific Research Applications

2,5-Dibromo-4-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dibromo-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,4-Dibromoaniline
  • 2,6-Dibromoaniline
  • 4-Chloro-2,6-dibromoaniline
  • 2,5-Dichloroaniline

Comparison: 2,5-Dibromo-4-chloroaniline is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement influences its chemical reactivity and properties, making it distinct from other similar compounds. For example, the presence of both bromine and chlorine atoms can enhance its electrophilic and nucleophilic substitution reactions compared to compounds with only bromine or chlorine substituents .

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

2,5-dibromo-4-chloroaniline

InChI

InChI=1S/C6H4Br2ClN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2

InChI Key

JPUGPSHMEFFYEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Br)N

Origin of Product

United States

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